molecular formula C19H19N3O5 B2938761 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896273-47-5

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2938761
CAS No.: 896273-47-5
M. Wt: 369.377
InChI Key: HQZOCQYZQKWLPI-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound with a molecular formula of C 19 H 19 N 3 O 5 and a molecular weight of 369.37 g/mol . This chemical reagent is supplied for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use . The compound features a pyrrolidin-5-oxopyrrolidin-3-yl)acetamide core structure, substituted with both a 3-methoxyphenyl group and a 4-nitrophenylacetamide moiety . This specific structure, particularly the nitrophenyl group, suggests potential for applications in materials science and as a key intermediate in synthetic organic chemistry for the development of more complex molecules. Its structural analogs have been investigated in various pharmacological contexts, indicating the research value of this chemical scaffold . Researchers can utilize this compound as a building block in medicinal chemistry programs, for the synthesis of novel chemical libraries, or in biochemical probing. The product is characterized by its CAS Registry Number, 896273-47-5, and can be identified by the SMILES notation: O=C(NC(C1)CN(C2=CC=CC(OC)=C2)C1=O)CC3=CC=C( N+ =O)C=C3 . For research purposes, it is typically available in milligram to gram quantities, with purity specifications provided on the certificate of analysis for each batch . Proper handling procedures should be followed, and the material should be stored according to the recommended conditions to maintain its stability and integrity.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-4-2-3-16(11-17)21-12-14(10-19(21)24)20-18(23)9-13-5-7-15(8-6-13)22(25)26/h2-8,11,14H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZOCQYZQKWLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structural features, which include a pyrrolidine ring and aromatic moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O5
  • Molecular Weight : 385.38 g/mol

Structural Features

FeatureDescription
Aromatic RingsContains methoxy and nitro-substituted phenyl groups
Heterocyclic StructurePyrrolidinone ring contributes to biological activity
Functional GroupsAcetamide and nitro groups enhance reactivity

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with cellular receptors could influence signaling pathways, leading to various physiological effects.
  • Gene Expression Alteration : The compound may modulate the expression of genes associated with inflammation and oxidative stress responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro:

  • Anti-inflammatory Activity : Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures.
  • Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study Example

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 µM
    • MCF7: 15 µM
    • A549: 18 µM

These findings indicate that the compound possesses selective cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityIC50 (µM)
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-acetamideModerate anti-inflammatory25
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-acetamideLow anticancer activity35
N-(1-(4-nitrophenyl)-5-oxopyrrolidin-3-yl)-2-acetamideHigh enzyme inhibition10

This comparative analysis reveals that the nitro group in our compound enhances its biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinone Cores

  • 2-(4-Chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896273-40-8): Key Difference: Replaces the 4-nitrophenyl group with a 4-chlorophenyl substituent. Molecular Weight: 358.8 g/mol (vs. 369.38 g/mol for the target compound).
  • N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide: Key Difference: Incorporates a cyclohexyl group and propyl chain instead of the 3-methoxyphenyl and 4-nitrophenyl moieties. Synthesis: Prepared via sodium hydride-mediated cyclization (78% yield) .

Analogues with 4-Nitrophenyl-Acetamide Moieties

  • 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(4-Nitrophenyl)Acetamide: Key Difference: Replaces the pyrrolidinone core with an indole scaffold. Characterization: Melting point 165–170°C; confirmed by ¹H/¹³C NMR and ESI-MS (m/z = 479 [M+1]) .
  • N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide (3d-I/3d-A): Key Difference: Features a thiazolidinone ring instead of pyrrolidinone. Tautomerism: Exists as a 1:1 mixture of keto-enol tautomers, confirmed by ¹H NMR . Impact: Thiazolidinones are associated with antimicrobial and antidiabetic activities, suggesting divergent bioactivity compared to pyrrolidinones .

Heterocyclic Variations

  • 1,3,4-Thiadiazole Derivatives: Example: Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (). Activity: Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. Comparison: Thiadiazoles’ planar structure may enhance DNA intercalation, unlike the non-planar pyrrolidinone core of the target compound .
  • Benzothiazole Derivatives (e.g., N-(6-Methoxybenzothiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide): Key Difference: Benzothiazole ring replaces pyrrolidinone. Applications: Benzothiazoles are explored for anticancer and neuroprotective activities, diverging from the target compound’s unexplored bioactivity .

Q & A

Q. Table 1: Representative Reaction Parameters

StepReagentsTemperatureTimeYield
Scaffold formationEthanol, piperidine0–5°C2 h65–75%
Acetamide couplingDCM, EDCI, DMAPRT12 h70–80%

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, nitro group splitting in aromatic regions) .
    • IR : Carbonyl stretches (~1680 cm1^{-1}) validate the pyrrolidinone and acetamide groups.
  • Chromatography :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrrolidinone) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

  • In silico tools :
    • ADMET prediction : SwissADME or ADMETLab estimate solubility (LogP ~2.5), blood-brain barrier permeability, and CYP450 interactions.
    • Docking studies : AutoDock Vina identifies potential targets (e.g., kinase inhibition via nitro group interactions with ATP-binding pockets) .
  • Validation : MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. Contradictions between predicted and experimental bioactivity (e.g., cytotoxicity vs. inactivity) require experimental validation via kinase assays .

Advanced: What experimental strategies resolve discrepancies in reported biological activities of structurally related acetamides?

Answer:

  • Comparative assays :
    • Use standardized cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability.
    • Mechanistic studies : ROS quantification (DCFH-DA assay) clarifies if nitro group reduction drives activity .
  • Data reconciliation :
    • Meta-analysis of SAR studies identifies critical substituents (e.g., 4-nitro vs. 3-methoxy positional effects) .
    • Reproducibility protocols: Pre-registered methods (e.g., Registered Reports) reduce bias in activity reporting .

Advanced: How does the compound’s solid-state structure inform formulation strategies for in vivo studies?

Answer:

  • Crystal packing analysis :
    • X-ray data reveal hydrogen-bonded dimers (e.g., C=O···H-N interactions) that influence solubility and crystallinity .
  • Formulation optimization :
    • Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility for oral bioavailability studies.
    • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor nitro group reduction or hydrolysis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing intermediates.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What are the unexplored research directions for this compound in medicinal chemistry?

Answer:

  • Target identification : CRISPR-Cas9 screens or thermal proteome profiling (TPP) map novel protein targets.
  • Pro-drug development : Masking the nitro group as a nitroreductase-activated pro-drug enhances tumor selectivity .
  • Hybrid analogs : Incorporating sulfone or phosphonate groups (e.g., inspired by pyridine derivatives) modulates bioactivity .

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